molecular formula C14H16O B1435197 tricyclo[8.3.1.0,3,8]tetradeca-3,5,7-trien-14-one CAS No. 1807940-74-4

tricyclo[8.3.1.0,3,8]tetradeca-3,5,7-trien-14-one

Cat. No.: B1435197
CAS No.: 1807940-74-4
M. Wt: 200.28 g/mol
InChI Key: JDPWDBCJEISEEA-BETUJISGSA-N
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Description

tricyclo[8310,3,8]tetradeca-3,5,7-trien-14-one is a complex organic compound characterized by its unique tricyclic structure

Scientific Research Applications

tricyclo[8.3.1.0,3,8]tetradeca-3,5,7-trien-14-one has several scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricyclo[8.3.1.0,3,8]tetradeca-3,5,7-trien-14-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core. This is followed by various functional group transformations to introduce the ketone functionality at the desired position. The reaction conditions often involve the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tricyclo[8.3.1.0,3,8]tetradeca-3,5,7-trien-14-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Mechanism of Action

The mechanism of action of tricyclo[8.3.1.0,3,8]tetradeca-3,5,7-trien-14-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the context of its application, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,10S,12S)-12-methyltricyclo[8.3.1.0^{3,8}]tetradeca-3(8),4,6-triene
  • (1R,9R,10S,13R)-4,9,13-Trihydroxy-6-methoxy-12,14-dioxatetracyclo[8.3.1.0{1,10}.0{3,8}]tetradeca-3,5,7-trien-2-one

Uniqueness

tricyclo[8.3.1.0,3,8]tetradeca-3,5,7-trien-14-one is unique due to its specific tricyclic structure and the presence of a ketone group at a particular position. This structural uniqueness imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various applications.

Properties

IUPAC Name

(1S,10R)-tricyclo[8.3.1.03,8]tetradeca-3,5,7-trien-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c15-14-12-6-3-7-13(14)9-11-5-2-1-4-10(11)8-12/h1-2,4-5,12-13H,3,6-9H2/t12-,13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPWDBCJEISEEA-BETUJISGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3=CC=CC=C3CC(C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC3=CC=CC=C3C[C@H](C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tricyclo[8.3.1.0,3,8]tetradeca-3,5,7-trien-14-one
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tricyclo[8.3.1.0,3,8]tetradeca-3,5,7-trien-14-one
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tricyclo[8.3.1.0,3,8]tetradeca-3,5,7-trien-14-one
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tricyclo[8.3.1.0,3,8]tetradeca-3,5,7-trien-14-one
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tricyclo[8.3.1.0,3,8]tetradeca-3,5,7-trien-14-one
Reactant of Route 6
tricyclo[8.3.1.0,3,8]tetradeca-3,5,7-trien-14-one

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